

# experimental protocol for difluoromethylation of phenols with FSO<sub>2</sub>CF<sub>2</sub>COOH

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## Compound of Interest

Compound Name: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Cat. No.: B116668

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## Application Note: A Protocol for the Difluoromethylation of Phenols

This document provides a detailed experimental protocol for the difluoromethylation of phenols. While a specific protocol for the use of difluoro(fluorosulfonyl)acetic acid (FSO<sub>2</sub>CF<sub>2</sub>COOH) was not prominently available in the reviewed literature, a well-established and reliable method utilizing sodium chlorodifluoroacetate (ClCF<sub>2</sub>COONa) is presented. This method is advantageous due to its operational simplicity, the use of a bench-stable and relatively non-toxic reagent, and its applicability to a range of substrates.<sup>[1][2]</sup>

The procedure is based on the generation of difluorocarbene (:CF<sub>2</sub>) via thermal decarboxylation of sodium chlorodifluoroacetate.<sup>[2]</sup> The electrophilic difluorocarbene is then trapped by a phenolate anion, generated in situ from the corresponding phenol and a base, to yield the desired aryl difluoromethyl ether.<sup>[2]</sup>

## Experimental Data

The following table summarizes the key quantitative parameters for a representative difluoromethylation reaction.

Parameter	Value	Reference
Reactants		
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (Substrate)	3.00 g (17.6 mmol, 1.00 equiv)	[1][2]
Cesium Carbonate (Base)	8.60 g (26.4 mmol, 1.50 equiv)	[1][2]
Sodium 2-chloro-2,2-difluoroacetate (Reagent)	7.51 g (49.3 mmol, 2.80 equiv)	[1][2]
Solvents		
Dry Dimethylformamide (DMF)	27 mL	[1]
Deionized Water	3.2 mL	[1]
Reaction Conditions		
Degassing Time	1 hour	[1][2]
Reaction Temperature	120 °C (oil bath)	[1]
Reaction Time	2 hours	[1]
Work-up & Purification		
Diethyl Ether (for extraction)	3 x 100 mL	[1]
1 M HCl (for washing)	2 x 100 mL	[1]
Saturated NaCl (for washing)	1 x 100 mL	[1]
Product Yield		
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one	3.66 g (16.6 mmol)	[1][2]
Yield	94%	[1][2]

## Experimental Protocol

This protocol details the procedure for the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as a representative example.

Materials and Equipment:

- 100 mL single-necked round-bottomed flask
- Magnetic stir bar
- Schlenk line
- Rubber septum
- Syringes and needles
- Flame-dried air condenser
- Oil bath with temperature control
- Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
- Rotary evaporator
- High-vacuum line

Reagents:

- 1-(3-chloro-4-hydroxyphenyl)ethan-1-one
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Sodium 2-chloro-2,2-difluoroacetate ( $\text{ClCF}_2\text{COONa}$ )
- Anhydrous Dimethylformamide (DMF)
- Deionized water
- Diethyl ether ( $\text{Et}_2\text{O}$ )

- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Nitrogen gas (for inert atmosphere)

#### Procedure:

1. Reaction Setup: a. Equip a 100 mL single-necked round-bottomed flask with a magnetic stir bar.<sup>[1][2]</sup> b. Sequentially add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv) to the flask.<sup>[1][2]</sup> c. Seal the flask with a rubber septum and connect it to a Schlenk line.<sup>[1][2]</sup> d. Evacuate the flask under vacuum (<0.1 mmHg) and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.<sup>[1][2]</sup>

2. Solvent Addition and Degassing: a. Sequentially add dry DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe at room temperature.<sup>[1]</sup> b. Initiate stirring (500 rpm) and degas the resulting solution with a subsurface stream of nitrogen for 1 hour.<sup>[1][2]</sup>

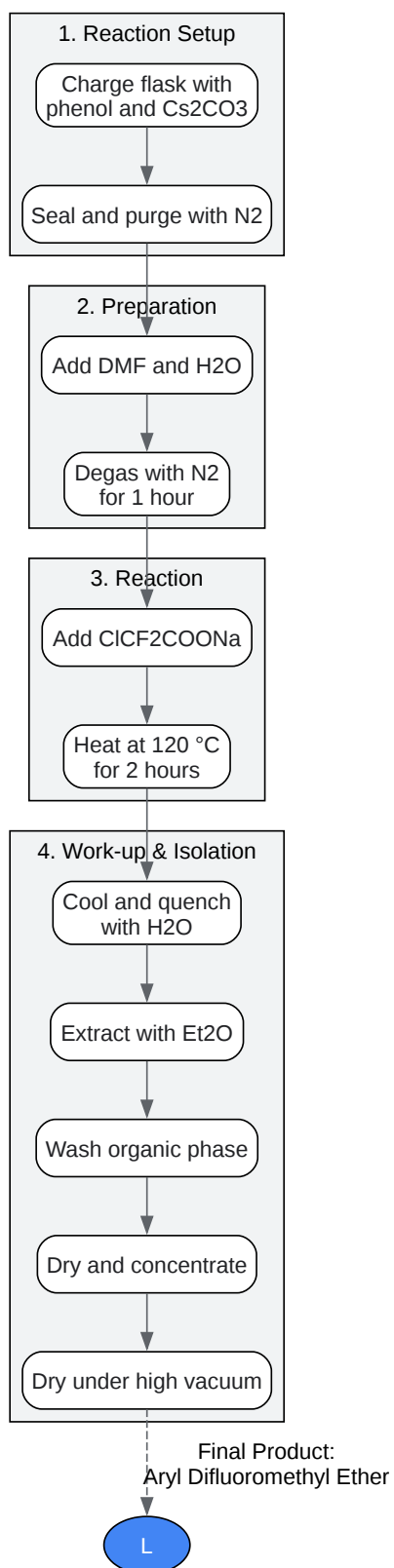
3. Reagent Addition and Reaction: a. After degassing, remove the rubber septum while maintaining a positive flow of nitrogen and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion.<sup>[1][2]</sup> b. Quickly replace the septum with a flame-dried air condenser, secure it, and seal the top of the condenser with a septum.<sup>[1][2]</sup> c. Flush the system with nitrogen for 5 minutes.<sup>[1]</sup> d. Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed upon heating.<sup>[1]</sup> e. Monitor the reaction progress by TLC (R<sub>f</sub> of starting material: 0.3, R<sub>f</sub> of product: 0.5 in a suitable eluent).<sup>[2]</sup>

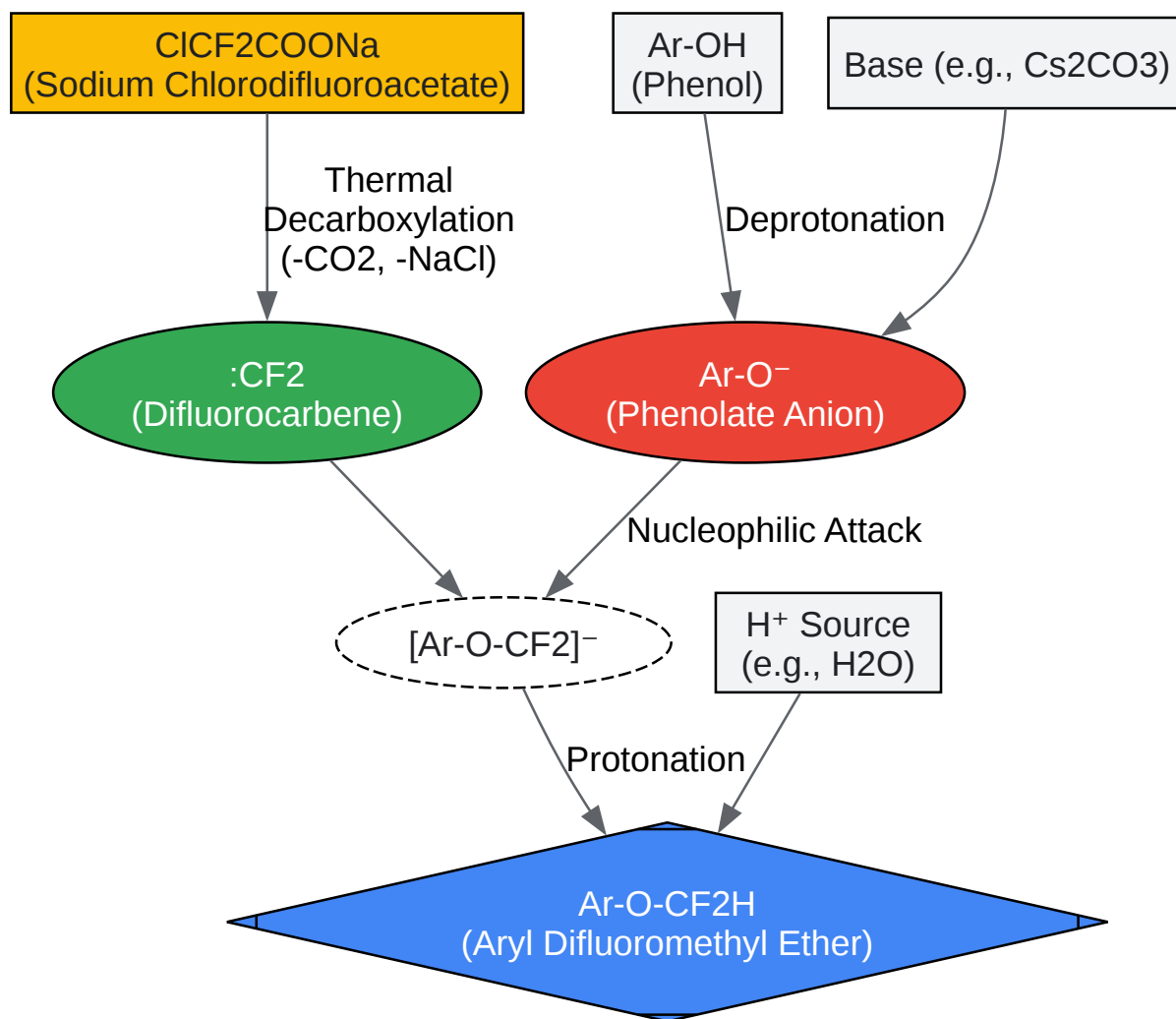
4. Work-up and Isolation: a. After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.<sup>[1]</sup> b. Quench the reaction by slowly adding 100 mL of deionized water. c. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL) and saturated NaCl solution (1 x 100 mL). e. Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the filtrate by rotary evaporation (30 °C, 120 mmHg).<sup>[1][2]</sup> f. Dry the resulting

yellow oil under high vacuum (<1.0 mmHg) for 1 hour to yield the pure aryl difluoromethyl ether product.<sup>[1][2]</sup>

## Visualizations

### Experimental Workflow Diagram





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## References

- 1. [orgsyn.org](https://orgsyn.org) [orgsyn.org]
- 2. [orgsyn.org](https://orgsyn.org) [orgsyn.org]

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